3-Pyridylcarbinol-d6
Overview
Description
“3-Pyridylcarbinol-d6” is a specialty product used for proteomics research . It has a molecular formula of C6HD6NO and a molecular weight of 115.16 .
Synthesis Analysis
The synthesis of 3-Pyridylcarbinol-d6 involves the derivatization of fatty acids . The process involves the conversion of free fatty acids to acid chlorides, which are then reacted with 3-Pyridylcarbinol to form the esters .
Molecular Structure Analysis
3-Pyridylcarbinol-d6 is a nitrogen-containing derivative of fatty acids . These derivatives have excellent mass spectrometric properties that enable the location of double bonds, branch points, and other structural features in the alkyl chain .
Chemical Reactions Analysis
3-Pyridylcarbinol-d6 esters have been used to determine double bond positions and configuration in unsaturated fatty acids by means of gas-phase infrared spectroscopy . They have also been used in proteomics research .
Scientific Research Applications
Application in Lipidomics
Summary of the Application
3-Pyridylcarbinol-d6 is used in the field of lipidomics, specifically in the structural determination of unsaturated fatty acids . It is used as a derivatization agent to acquire infrared (IR) spectra of individual lipids as mass-selected gas-phase ions .
Methods of Application
The method involves the universal 3-pyridylcarbinol ester derivatization of fatty acids to acquire IR spectra of individual lipids as mass-selected gas-phase ions . Intramolecular interactions between the protonated pyridine moiety and carbon–carbon double bonds present highly sensitive probes for regiochemistry and configuration through promotion of strong and predictable shifts in IR resonances .
Results or Outcomes
The gas-phase IR spectra obtained from unsaturated fatty acids are shown to discriminate between isomers and enable the first unambiguous structural assignment of 6Z-octadecenoic acid in human-derived cell lines . This method paves the way for comprehensive structure elucidation of fatty acids that is sensitive to regio- and stereochemical variations and with the potential to uncover new pathways in lipid metabolism .
Application in Proteomics
Summary of the Application
3-Pyridylcarbinol-d6 is a specialty product used for proteomics research .
Methods of Application
While the specific methods of application in proteomics are not detailed in the sources, the compound is soluble in Chloroform, Dichloromethane, and Ethyl Acetate, and is typically stored at -20° C .
Results or Outcomes
The outcomes of its use in proteomics research are not specified in the available sources .
Application in Mass Spectrometry
Summary of the Application
3-Pyridylcarbinol-d6 is used in mass spectrometry, specifically in the analysis of fatty acids .
Methods of Application
The method involves the use of 3-pyridylcarbinol esters of fatty acids. The mass spectrum of 3-pyridylcarbinyl 6,9,12-octadecatrienoate (γ-linolenate or 18:3 (n -6)) is obtained. The principles of double bond location are described in the web page on 3-pyridylcarbinol esters of monoenoic fatty acids .
Results or Outcomes
The results of this method allow for the identification and analysis of fatty acids, including the location of double bonds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
dideuterio-(2,4,5,6-tetradeuteriopyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2/i1D,2D,3D,4D,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQVNTPHUGQQHK-NVSFMWKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676125 | |
Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridylcarbinol-d6 | |
CAS RN |
1189493-62-6 | |
Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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